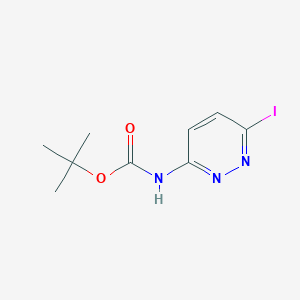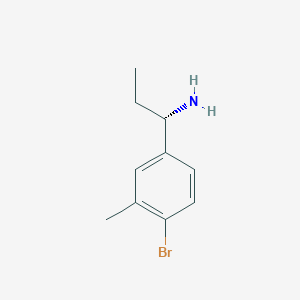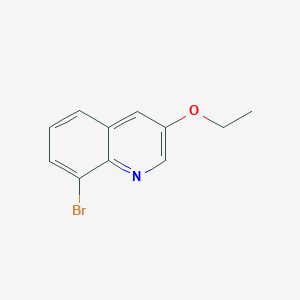
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a 1,1-dioxidothietan-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. One common method involves the reaction of tert-butyl carbamate with a cyclobutyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl carbamate group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bases like potassium carbonate and sodium hydride, along with solvents like dichloromethane and tetrahydrofuran, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nucleophile introduced.
Applications De Recherche Scientifique
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized derivatives.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl (3-aminocyclobutyl)carbamate: Lacks the dioxidothietan-3-yl group but shares the cyclobutyl and carbamate features.
tert-Butyl (3-hydroxycyclobutyl)carbamate: Contains a hydroxyl group instead of the dioxidothietan-3-yl group.
Uniqueness
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)cyclobutyl)carbamate is unique due to the presence of the 1,1-dioxidothietan-3-yl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C12H22N2O4S |
|---|---|
Poids moléculaire |
290.38 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(1,1-dioxothietan-3-yl)amino]cyclobutyl]carbamate |
InChI |
InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-9-4-8(5-9)13-10-6-19(16,17)7-10/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
Clé InChI |
BCYBESPADKQVKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C1)NC2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)








![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)
![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)


